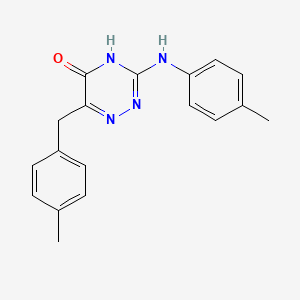![molecular formula C7H9N3O2 B2716184 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1547068-16-5](/img/structure/B2716184.png)
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid” is a type of heterocyclic system . It is related to the class of compounds known as triazolopyridines . These compounds have been found to have high biological potential .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. An SN2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C provided an intermediate, which underwent in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . This one-pot process yielded 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in 78% yield .Molecular Structure Analysis
The molecular structure of “this compound” includes a triazolopyridine core . This core is a type of heterocyclic system that includes five types of structures, one of which is [1,2,3]triazolo[1,5-a]pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an SN2 reaction and an intramolecular thermal Huisgen azide–alkyne cycloaddition . The SN2 reaction forms an intermediate, which then undergoes the cycloaddition to form the final product .Aplicaciones Científicas De Investigación
Catalytic Activity and Photoluminescence Properties
The incorporation of a triazole group in coordination polymers, such as those involving d(10) metals, has shown significant improvements in catalytic activity and photoluminescence properties. For instance, a study utilized the triazole-incorporating tetracarboxylic acid ligand in the synthesis of coordination polymers, leading to materials with enhanced catalytic activity for the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives. This research underscores the potential of triazole-based ligands in catalysis and photoluminescent applications, demonstrating the versatility of 4,5,6,7-tetrahydro-triazolopyridine derivatives in scientific research (Wang et al., 2016).
Drug Lead Design
The structural features of 5,6,7,8-tetrahydro-triazolopyridine cores have been exploited in the development of novel anti-diabetes drug leads. Specifically, derivatives of this core structure have been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion, highlighting their potential as privileged motifs for lead-like compound design in drug discovery. This finding demonstrates the significance of 4,5,6,7-tetrahydro-triazolopyridine derivatives in medicinal chemistry and pharmaceutical research (Mishchuk et al., 2016).
Heterocyclic Chemistry
Research into the nitration of azolopyrimidines has revealed the versatile reactivity of triazolopyridine derivatives, leading to the synthesis of various annulated cycles. This work demonstrates the utility of 4,5,6,7-tetrahydro-triazolopyridine structures in the construction of complex heterocyclic systems, offering insights into the reactivity and potential applications of these compounds in developing new chemical entities (Gazizov et al., 2020).
Synthesis of Polycyclic Heterocycles
The chemistry of 4,5,6,7-tetrahydro-triazolopyridines has been leveraged in the synthesis of diverse polycyclic heterocycles, showcasing their role as synthons in organic synthesis. This includes the development of novel methodologies for constructing polycyclic systems, which can be pivotal in the synthesis of complex molecular architectures for various scientific applications (Abdelrazek et al., 2019).
Mecanismo De Acción
Target of Action
The compound 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid has been identified as having high biological potential . It has established itself as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .
Mode of Action
The interaction of this compound with its targets results in significant changes in the biological system. As a modulator of σ-receptors, it can alter the signal transduction pathways, leading to changes in cellular responses . As an inhibitor of BACE-1 and cytochrome Cyp8b1, it can interfere with the enzymatic activities, leading to alterations in the metabolic processes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its modulation of σ-receptors can influence the signaling pathways associated with these receptors . Its inhibition of BACE-1 and cytochrome Cyp8b1 can affect the metabolic pathways regulated by these enzymes . The downstream effects of these pathway alterations can lead to changes in cellular functions and responses .
Result of Action
The molecular and cellular effects of the action of this compound are diverse, given its multiple targets. It has been found to possess antiviral activity and is used in the treatment of herpes and viral hepatitis B . Additionally, representatives of this class of compounds also exhibit antitumor activity .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQSSGGDCNCVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=N2)C(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2716104.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)

![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2716117.png)
![methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2716118.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2716122.png)

